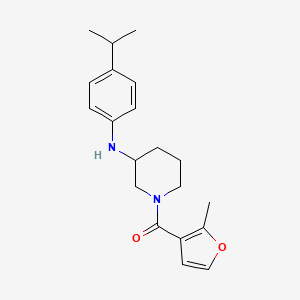
N-(4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as F12777, is a small molecule drug candidate that has shown promising results in preclinical studies. It belongs to the class of sulfonamide compounds and has been developed as a potential treatment for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDAC activity, N-(4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide can induce cell cycle arrest, promote apoptosis, and inhibit tumor growth.
Biochemical and physiological effects:
N-(4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to induce a range of biochemical and physiological effects in preclinical studies. It can modulate the expression of various genes involved in cell growth, apoptosis, and inflammation. N-(4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is its potent anticancer activity, which has been demonstrated in various preclinical models. N-(4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is also relatively easy to synthesize, which makes it a promising drug candidate for further development. However, one of the limitations of N-(4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is its low solubility, which can make it challenging to administer in vivo.
Orientations Futures
There are several potential future directions for the development of N-(4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide. One possible direction is to optimize the synthesis method to improve the solubility and bioavailability of the drug. Another direction is to investigate the potential of N-(4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide as a combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide and to identify potential biomarkers that can predict response to the drug. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide in humans.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide involves several steps, including the reaction of 4-fluoroaniline with piperidin-2-one, followed by the addition of benzenesulfonyl chloride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been extensively studied in various preclinical models, including cell lines and animal models. It has shown potent anticancer activity against a wide range of cancer types, including breast, lung, colon, and prostate cancer. N-(4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has also been found to possess anti-inflammatory and neuroprotective properties.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-13-4-6-14(7-5-13)19-24(22,23)16-10-8-15(9-11-16)20-12-2-1-3-17(20)21/h4-11,19H,1-3,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXDHTGCSDDODC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(2-methoxybenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5030971.png)
![4-butoxy-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5030974.png)

![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5030986.png)
![1-(2,6-difluorobenzyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5031006.png)
![N-[3-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B5031011.png)
![1-[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5031014.png)


![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B5031034.png)

![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5031044.png)
![methyl 5-(4-{3-[(3-methylphenyl)amino]-3-oxopropyl}-1-piperidinyl)-5-oxopentanoate](/img/structure/B5031055.png)
